molecular formula C13H17ClN2O2 B3149808 tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 679392-23-5

tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B3149808
CAS No.: 679392-23-5
M. Wt: 268.74 g/mol
InChI Key: ORLCGJPXYZNJLV-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is characterized by its solid form and is typically stored under an inert atmosphere at temperatures between 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of 7-chloro-3,4-dihydro-1,8-naphthyridine with tert-butyl chloroformate under controlled conditions. The reaction typically requires an inert atmosphere and precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves scaling up the laboratory synthesis methods. This includes the use of reactors capable of maintaining the necessary conditions, such as temperature and pressure, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Substitution reactions may involve the use of nucleophiles like ammonia (NH3) or alkyl halides .

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities and interactions with biological macromolecules.

Medicine: . Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-chloro-3,4-dihydro-1,8-naphthyridine

  • tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

  • 7-chloro-1,8-naphthyridine

Uniqueness: Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

IUPAC Name

tert-butyl 7-chloro-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCGJPXYZNJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679392-23-5
Record name tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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